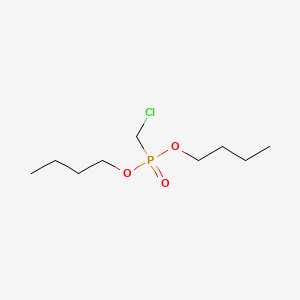
Benzamide, N-2-benzothiazolyl-3-nitro-
Vue d'ensemble
Description
“Benzamide, N-2-benzothiazolyl-3-nitro-” is a chemical compound with the molecular formula C14H9N3O3S. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry . The 3D structure of similar compounds can be viewed using computational tools .Mécanisme D'action
Target of Action
Benzothiazole derivatives, such as Benzamide, N-2-benzothiazolyl-3-nitro-, have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to their antibacterial activity . For example, they can inhibit the function of DNA gyrase, an enzyme that is essential for bacterial DNA replication .
Biochemical Pathways
Benzothiazole derivatives affect various biochemical pathways due to their interaction with multiple targets. For instance, by inhibiting the function of DNA gyrase, they can disrupt the DNA replication process in bacteria, leading to their antibacterial activity . They can also inhibit the function of enzymes involved in the synthesis of bacterial cell walls, such as MurB, leading to the disruption of cell wall synthesis .
Result of Action
The result of the action of Benzamide, N-2-benzothiazolyl-3-nitro-, is the inhibition of bacterial growth due to its antibacterial activity . By inhibiting the function of key enzymes in bacteria, it disrupts essential processes such as DNA replication and cell wall synthesis, leading to the death of the bacteria .
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Benzamide, N-2-benzothiazolyl-3-nitro- in lab experiments is its potential anti-cancer and anti-inflammatory properties. Additionally, it has been found to be relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for the use of Benzamide, N-2-benzothiazolyl-3-nitro- in scientific research. One of the primary directions is the development of more potent derivatives of this compound for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, Benzamide, N-2-benzothiazolyl-3-nitro- is a chemical compound that has significant potential in scientific research. Its potential anti-cancer and anti-inflammatory properties make it a promising candidate for further research and development. However, it is important to use appropriate safety precautions when handling this compound due to its potential toxicity.
Applications De Recherche Scientifique
Benzamide, N-2-benzothiazolyl-3-nitro- has been found to have significant applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential anti-cancer properties and has been tested in various cancer cell lines. Additionally, it has been found to have potential anti-inflammatory properties and has been tested in various animal models.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(9-4-3-5-10(8-9)17(19)20)16-14-15-11-6-1-2-7-12(11)21-14/h1-8H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGWDNQYJYYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351850 | |
| Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313404-35-2 | |
| Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B3051061.png)
![1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B3051062.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B3051064.png)

![2-[[4-[(1,3-Dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione](/img/structure/B3051068.png)





